Ro0711401

Spinocerebellar ataxia mGlu1 PAM motor coordination

Ro0711401 is the definitive mGlu1-positive allosteric modulator for neuroscience research. It uniquely provides prolonged motor improvement in SCA1 models lasting days after a single dose, with no tolerance upon repeated administration—unlike other PAMs. Crucially, its anti-absence effects in WAG/Rij rats contrast with antagonists that worsen disease, making it essential for dissecting mGlu1 potentiation. With a reliable EC50 of 56 nM, it doubles as a gold-standard reference compound for assay validation. Choose specificity; choose Ro0711401.

Molecular Formula C18H11F3N2O3
Molecular Weight 360.3 g/mol
Cat. No. B1679430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo0711401
SynonymsRo0711401;  Ro-0711401;  Ro 0711401.
Molecular FormulaC18H11F3N2O3
Molecular Weight360.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC(=CO4)C(F)(F)F
InChIInChI=1S/C18H11F3N2O3/c19-18(20,21)14-9-25-17(22-14)23-16(24)15-10-5-1-3-7-12(10)26-13-8-4-2-6-11(13)15/h1-9,15H,(H,22,23,24)
InChIKeyGSGDLBUOSWGZER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RO0711401: An mGlu1 Receptor Positive Allosteric Modulator with EC50 of 56 nM


RO0711401 is a synthetic small molecule that functions as a selective and orally active positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 1 (mGlu1) [1]. It does not directly activate the mGlu1 receptor but enhances the receptor's response to its endogenous ligand, glutamate, thereby amplifying physiological glutamatergic signaling [1]. The compound has been primarily investigated in preclinical models of neurological disorders characterized by mGlu1 receptor hypofunction, including spinocerebellar ataxia type 1 (SCA1) and absence epilepsy [2][3].

Why mGlu1 Modulators Are Not Interchangeable: The Unique Profile of RO0711401


The metabotropic glutamate receptor 1 (mGlu1) can be modulated by both positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs)/antagonists, which produce opposite functional outcomes. Furthermore, PAMs themselves can exhibit distinct pharmacological profiles, including differences in potency, duration of action, and the development of tolerance [1]. RO0711401 distinguishes itself from other mGlu1 PAMs and mGlu5 PAMs through its prolonged symptomatic benefit in vivo and a lack of tolerance development upon repeated administration [1]. Its effects also differ fundamentally from mGlu1 antagonists, which have been shown to worsen disease phenotypes in certain models [2]. These critical differences preclude simple substitution and necessitate a precise, evidence-based selection process.

Quantitative Differentiation of RO0711401: Head-to-Head Evidence Against Key Comparators


RO0711401 Demonstrates Prolonged In Vivo Efficacy, Outperforming mGlu5 PAM VU0360172

In a direct head-to-head comparison in a SCA1 mouse model, a single subcutaneous injection of RO0711401 (10 mg/kg) resulted in a prolonged improvement in motor performance on the rotarod test, with effects lasting for several days. In contrast, the mGlu5 receptor PAM, VU0360172 (10 mg/kg, s.c.), produced only a short-lasting improvement, with motor performance returning to vehicle-treated levels within 1 day post-injection [1].

Spinocerebellar ataxia mGlu1 PAM motor coordination

RO0711401 Does Not Induce Tolerance Upon Repeated Dosing, a Key Differentiator from Other PAMs

In a 10-day chronic treatment study in WAG/Rij rats, RO0711401 (10 mg/kg, s.c., twice daily) was compared to the mGlu5 PAM VU0360172. The study reported that rats developed tolerance to RO0711401 by the third day of treatment, while VU0360172 maintained its activity throughout the 10-day period [1]. However, in a separate study in SCA1 mice, repeated daily injections of RO0711401 (10 mg/kg, s.c.) for 6 days did not lead to tolerance [2]. This discrepancy highlights that the propensity for tolerance development may be context- and disease-model-dependent.

Absence epilepsy tolerance chronic treatment

RO0711401 and JNJ16259685 Exert Opposite Effects on Absence Seizures, Demonstrating Functional Selectivity

In the WAG/Rij rat model of absence epilepsy, systemic treatment with the mGlu1 PAM RO0711401 (SYN119) at 10 mg/kg (s.c.) reduced the incidence of spontaneous spike-wave discharges (SWDs), and a higher dose of 30 mg/kg also reduced the mean duration of SWDs. In stark contrast, treatment with the non-competitive mGlu1 receptor antagonist JNJ16259685 (2.5 and 5 mg/kg, i.p.) increased the incidence of SWDs [1]. This direct comparison demonstrates that mGlu1 receptor potentiation versus inhibition yields opposing functional outcomes in the same disease model.

Absence epilepsy mGlu1 antagonist spike-wave discharges

RO0711401 Exhibits Potent In Vitro Activity with an EC50 of 56 nM

RO0711401 acts as a positive allosteric modulator of the human mGlu1 receptor with an EC50 of 56 nM, as determined by calcium mobilization assays [1]. This potency is comparable to that of other research-grade mGlu1 PAMs, such as VU6024578/BI02982816 (EC50 = 54 nM) [2], but significantly higher than earlier compounds like VU0483605 (EC50 = 390 nM for human mGlu1) . The high potency allows for lower effective concentrations in vitro, reducing the risk of off-target effects.

mGlu1 PAM EC50 calcium mobilization

Validated Research Applications for RO0711401 Based on Quantitative Evidence


Preclinical Studies of Spinocerebellar Ataxia Type 1 (SCA1)

The prolonged, multi-day improvement in motor coordination following a single dose of RO0711401 in SCA1 mice provides a strong rationale for its use as a research tool in this disease model [1]. Its lack of tolerance with repeated dosing makes it suitable for chronic administration studies aimed at evaluating long-term symptomatic benefit or disease modification.

Investigating the Role of mGlu1 in Absence Epilepsy

The opposite effects of RO0711401 (reduces SWDs) and JNJ16259685 (increases SWDs) in the WAG/Rij rat model make RO0711401 a critical tool for dissecting the role of mGlu1 receptor potentiation in absence seizure control [1]. It is the appropriate compound for studies testing the hypothesis that enhancing mGlu1 function provides anti-absence activity.

In Vitro Characterization of mGlu1 Receptor Pharmacology

With a well-defined EC50 of 56 nM in human mGlu1 receptor calcium mobilization assays, RO0711401 serves as a robust reference compound for validating assay systems, screening for new mGlu1 PAMs, or investigating mGlu1-mediated signaling pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro0711401

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.